
25,26-Dehydro beta-Sitosterol beta-D-Glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25,26-Dehydro beta-Sitosterol beta-D-Glucoside: is a naturally occurring steroid glycoside. It is a derivative of beta-sitosterol, a common plant sterol, and is conjugated with a glucose molecule. This compound is known for its potential biological activities and is often studied for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25,26-Dehydro beta-Sitosterol beta-D-Glucoside typically involves the extraction of beta-sitosterol from plant sources, followed by chemical modification to introduce the dehydro functionality at the 25,26 positions. The glucosylation step involves the attachment of a glucose molecule to the beta-sitosterol backbone. This can be achieved through enzymatic or chemical glycosylation methods, often using glycosyl donors and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction of beta-sitosterol from plant materials such as soybeans, peanuts, and other oilseeds. The extracted beta-sitosterol is then subjected to chemical processes to introduce the dehydro functionality and glucosylation. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 25,26-Dehydro beta-Sitosterol beta-D-Glucoside can undergo oxidation reactions, particularly at the dehydro positions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can reverse the dehydro functionality, converting the compound back to its saturated form.
Substitution: The glucoside moiety can be substituted with other sugar molecules or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Glycosylation Reagents: Glycosyl donors such as trichloroacetimidates, glycosyl halides, and catalysts like Lewis acids.
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the extent and specificity of the oxidation.
Reduced Forms: Saturated beta-sitosterol derivatives.
Substituted Glucosides: Compounds with different sugar moieties or functional groups attached.
Scientific Research Applications
Chemistry: 25,26-Dehydro beta-Sitosterol beta-D-Glucoside is used as a reference compound in analytical chemistry for the study of steroid glycosides. It is also employed in the synthesis of other complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes, including its role in membrane structure and function.
Medicine: Research has indicated potential therapeutic applications, such as anti-inflammatory and anti-cancer properties. It is being investigated for its ability to modulate cholesterol levels and its impact on cardiovascular health.
Industry: In the industrial sector, this compound is used in the formulation of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 25,26-Dehydro beta-Sitosterol beta-D-Glucoside involves its interaction with cellular membranes and enzymes. It is believed to modulate the activity of enzymes involved in cholesterol metabolism, thereby influencing cholesterol levels in the body. The compound may also interact with signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Beta-Sitosterol: The parent compound, widely studied for its cholesterol-lowering effects.
Stigmasterol: Another plant sterol with similar biological activities.
Campesterol: A plant sterol with structural similarities and comparable health benefits.
Uniqueness: 25,26-Dehydro beta-Sitosterol beta-D-Glucoside is unique due to the presence of the dehydro functionality at the 25,26 positions and the glucoside moiety. These structural features confer distinct biological activities and make it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
(2R,5S)-2-[[(3S,8S,9R,10R,13R,14R,17R)-17-[(2S,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t21-,22+,24-,25-,26+,27+,28+,29?,30+,31?,32?,33+,34-,35+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZKAGYCKXYXKP-QYHUZGQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@H](C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5C(C([C@@H](C(O5)CO)O)O)O)C)C)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

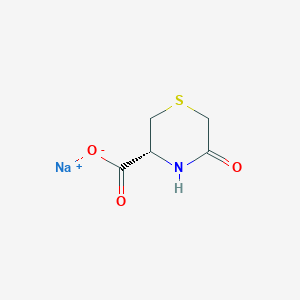
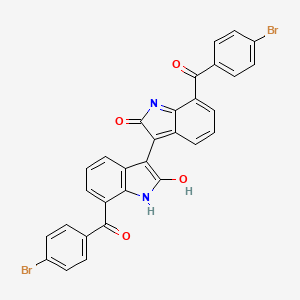
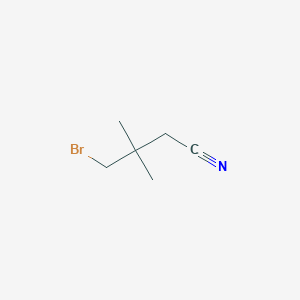
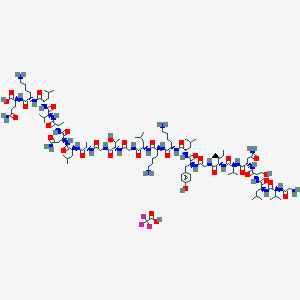
![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)

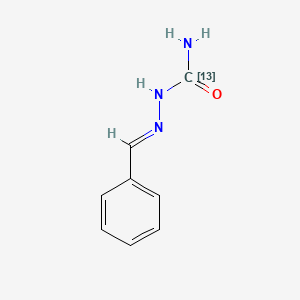
![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)
